Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1, an amino group at position 3, and a 2,6-dimethylphenyl substituent at position 4.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-7-6-8-13(2)16(12)14-9-10-20(11-15(14)19)17(21)22-18(3,4)5/h6-8,14-15H,9-11,19H2,1-5H3 |
InChI Key |
HFENLDCWRDNAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step-by-step Procedure:
- The process involves nucleophilic substitution of the piperidine nitrogen with tert-butyl chloroformate, forming the carbamate group.
- The aromatic substitution on the piperidine ring is facilitated by electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursor.
Multi-step Synthesis via Aromatic Nucleophilic Substitution and Reductive Amination
Method Overview:
This method employs aromatic substitution on a 2,6-dimethylphenyl precursor, followed by formation of the piperidine ring and subsequent carbamate protection.
Procedure:
- Aromatic substitution reactions are optimized under reflux conditions with catalysts like DMAP or pyridine.
- The aromatic ring’s methyl groups influence regioselectivity during substitution.
Catalytic and Photochemical Approaches for Selective Amination
Method Overview:
Recent advances utilize catalytic systems and photochemical activation to achieve selective amination and carbamate formation.
Procedure:
- This approach offers high selectivity and milder conditions.
- The use of visible light catalysis enhances the reaction scope and yields.
Data Table Summarizing Key Parameters
| Method | Solvent | Temperature | Reagents | Reaction Time | Yield | Advantages |
|---|---|---|---|---|---|---|
| Reflux in ethanol | Ethanol | Reflux (~78°C) | tert-Butyl chloroformate, amines | 1-2 hours | Up to 95% | Simple, high yield |
| Aromatic substitution | Various | Reflux (~80-120°C) | Methylated phenyl derivatives | Variable | Moderate to high | Regioselectivity control |
| Photochemical catalysis | Acetonitrile, dichloroethane | Room to 65°C | Photocatalysts, oxygen | 10 hours | Up to 95% | Milder, selective |
Extensive Research Discoveries and Innovations
Green Chemistry Approaches:
The use of environmentally benign solvents like ethanol and the application of visible light catalysis have been emphasized to reduce hazardous reagents and energy consumption.Catalytic Systems:
Incorporation of radical initiators and photocatalysts such as acridine salts and oxygen has enabled highly selective amination and ring formation, significantly improving yields and reaction efficiency.Reaction Optimization: Temperature control, solvent choice, and the use of additives like DMAP or pyridine have been critical in optimizing regioselectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the dimethylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals.
- Evaluated for its pharmacological properties and therapeutic potential.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression, depending on the specific application and context.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 2,6-dimethylphenyl group in the target compound may optimize lipophilicity for CNS penetration, contrasting with the polar dimethoxyphenyl analog for peripheral targets.
- Synthetic Flexibility : The Boc group enables deprotection for further functionalization, as demonstrated in and , where intermediates undergo trifluoroacetic acid-mediated deprotection.
Biological Activity
Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 304.4 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino group at the 3-position, along with a 2,6-dimethylphenyl group at the 4-position, contributing to its unique properties.
Biological Activity Overview
Research suggests that compounds related to this compound exhibit various biological activities, primarily through their interactions with specific biological targets. Notable activities include:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as the Ebola virus by inhibiting viral entry into host cells. For instance, compounds designed with similar structural motifs demonstrated EC50 values indicating potent antiviral effects .
- Neuroactive Properties : The piperidine structure is often associated with neuroactive properties. Studies on related compounds indicate potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.
The precise mechanism of action for this compound is still under investigation. However, insights can be drawn from studies on structurally similar compounds:
- Inhibition of Viral Entry : Research has shown that certain derivatives inhibit viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for the entry of viruses like Ebola into host cells .
Study on Antiviral Efficacy
A study evaluated several compounds for their ability to inhibit Ebola virus entry. Compounds structurally related to this compound were tested in vitro, yielding promising results:
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 25a | 0.64 | 20 |
| Compound 26a | 0.93 | 10 |
| Toremifene (reference) | 0.38 | 7 |
These findings suggest that modifications to the piperidine structure can enhance antiviral activity while maintaining selectivity .
Neuroactive Studies
In another study focusing on neuroactive compounds derived from piperidine, researchers found that derivatives exhibited significant effects on neurotransmitter levels in animal models. This suggests a potential pathway for developing treatments for conditions such as anxiety and depression.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. Key steps include:
- Formation of the piperidine core.
- Introduction of the tert-butyl and amino groups.
- Functionalization at the aromatic position.
These synthetic routes are crucial for optimizing yield and purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
